molecular formula C10H13N2Na4O13P3S B13820116 Thymidine-5'-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s)

Thymidine-5'-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s)

Cat. No.: B13820116
M. Wt: 586.16 g/mol
InChI Key: VMENGOUYFQJEIS-ADSYJDMVSA-J
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Description

Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) is a sulfur-containing nucleotide derivative. It is an isomer of thymidine triphosphate, where one of the non-bridging oxygen atoms is replaced by sulfur. This compound is known for its ability to bind to various enzymes and proteins, making it a valuable tool in biochemical and molecular biology research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) typically involves the phosphorylation of thymidine with thiophosphoryl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride. The product is then purified using chromatographic techniques to obtain the desired isomer.

Industrial Production Methods

Industrial production of Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The thiophosphate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiophosphates.

Scientific Research Applications

Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in nucleotide synthesis and modification.

    Biology: Employed in studies of DNA replication and repair mechanisms.

    Medicine: Investigated for its potential in antiviral therapies, particularly against HIV.

    Industry: Utilized in the production of diagnostic kits and molecular biology reagents.

Mechanism of Action

Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) exerts its effects by binding to specific enzymes and proteins involved in nucleotide metabolism. It acts as a competitive inhibitor of deoxynucleoside triphosphate triphosphohydrolase SAMHD1, thereby affecting the cellular levels of deoxynucleoside triphosphates. This inhibition can interfere with viral replication, making it a potential antiviral agent.

Comparison with Similar Compounds

Similar Compounds

    Thymidine triphosphate (TTP): The parent compound without the sulfur modification.

    Thymidine-5’-O-(1-thiotriphosphate),rp-isomer: Another isomer with different stereochemistry.

    2’-Deoxythymidine-5’-O-(1-thiotriphosphate): A similar compound with a deoxy modification.

Uniqueness

Thymidine-5’-O-(1-thiotriphosphate),sp-isomer(sp-ttp-alpha-s) is unique due to its sulfur modification, which imparts distinct chemical and biological properties. This modification enhances its binding affinity to certain enzymes and proteins, making it a valuable tool in biochemical research.

Properties

Molecular Formula

C10H13N2Na4O13P3S

Molecular Weight

586.16 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H17N2O13P3S.4Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(23-8)4-22-28(21,29)25-27(19,20)24-26(16,17)18;;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,29)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+,8+,28?;;;;/m0..../s1

InChI Key

VMENGOUYFQJEIS-ADSYJDMVSA-J

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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